N-[4-(2-amino-1,3-thiazol-4-yl)phenyl]acetamide

Catalog No.
S666496
CAS No.
21674-96-4
M.F
C11H11N3OS
M. Wt
233.29 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-[4-(2-amino-1,3-thiazol-4-yl)phenyl]acetamide

CAS Number

21674-96-4

Product Name

N-[4-(2-amino-1,3-thiazol-4-yl)phenyl]acetamide

IUPAC Name

N-[4-(2-amino-1,3-thiazol-4-yl)phenyl]acetamide

Molecular Formula

C11H11N3OS

Molecular Weight

233.29 g/mol

InChI

InChI=1S/C11H11N3OS/c1-7(15)13-9-4-2-8(3-5-9)10-6-16-11(12)14-10/h2-6H,1H3,(H2,12,14)(H,13,15)

InChI Key

VBBNSESFUHRMJU-UHFFFAOYSA-N

SMILES

CC(=O)NC1=CC=C(C=C1)C2=CSC(=N2)N

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)C2=CSC(=N2)N

N-[4-(2-amino-1,3-thiazol-4-yl)phenyl]acetamide is a compound characterized by its thiazole moiety, which is integral to its chemical structure. This compound belongs to the class of organic compounds known as 2,4-disubstituted thiazoles. The molecular formula for this compound is C11H11N3OSC_{11}H_{11}N_{3}OS, and it has a molecular weight of approximately 233.29 g/mol. The thiazole ring contributes to the compound's unique properties, including its potential biological activity and applications in various fields such as medicinal chemistry and materials science .

, including hydrolysis, which converts it into corresponding phenoxy acids. This transformation often involves coupling with other compounds, such as 2-amino-4-(4-bromophenyl)thiazole, in the presence of solvents like dichloromethane and lutidine. The aromatic nature of the thiazole ring allows for electrophilic substitution reactions, making it a versatile building block in organic synthesis .

The biological activity of N-[4-(2-amino-1,3-thiazol-4-yl)phenyl]acetamide has been studied extensively. Compounds containing the thiazole moiety are known for their antibacterial, antifungal, and anticancer properties. Specifically, modifications in the amino group or phenyl ring can enhance antibacterial activity significantly. Research indicates that these compounds may interact with various biological targets, potentially leading to therapeutic applications in treating infections and cancer .

The synthesis of N-[4-(2-amino-1,3-thiazol-4-yl)phenyl]acetamide typically involves several steps:

  • Starting Materials: The synthesis often begins with 2-amino-1,3-thiazole and an appropriate phenyl derivative.
  • Reactions: Key reactions include acylation processes where acetic anhydride or acetic acid is used to introduce the acetamide functionality.
  • Purification: After synthesis, purification methods such as recrystallization or chromatography are employed to isolate the desired product in high purity .

An improved method involves using catalysts such as palladium on carbon during hydrogenation steps to enhance yield and purity .

N-[4-(2-amino-1,3-thiazol-4-yl)phenyl]acetamide has diverse applications:

  • Pharmaceuticals: Due to its biological activity, it is explored as a potential drug candidate for treating bacterial infections and cancer.
  • Materials Science: Its thiazole structure makes it suitable for applications in sensors and dyes.
  • Research: It serves as a biochemical tool in proteomics and other biological studies .

Interaction studies have shown that N-[4-(2-amino-1,3-thiazol-4-yl)phenyl]acetamide can bind to various biological targets. For instance, it may inhibit specific enzymes involved in inflammatory pathways or bacterial resistance mechanisms. Understanding these interactions is crucial for developing effective therapeutic agents based on this compound .

Several compounds share structural similarities with N-[4-(2-amino-1,3-thiazol-4-yl)phenyl]acetamide. Below is a comparison highlighting its uniqueness:

Compound NameStructure FeaturesBiological Activity
4-(2-amino-1,3-thiazol-4-yl)phenolLacks acetamide group; primarily antibacterialModerate antibacterial
2-Amino-1,3-thiazoleSimple thiazole structure; less complexAntifungal
MirabegronContains a different amide structureβ3-adrenoceptor agonist

N-[4-(2-amino-1,3-thiazol-4-yl)phenyl]acetamide stands out due to its dual functionality from both the thiazole ring and the acetamide group, enhancing its potential therapeutic applications compared to simpler analogs .

XLogP3

1.4

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

N-[4-(2-Amino-1,3-thiazol-4-yl)phenyl]acetamide

Dates

Modify: 2023-08-15

Explore Compound Types